molecular formula C8H7IN2 B1374311 2-(4-Amino-3-iodophenyl)acetonitrile CAS No. 955397-24-7

2-(4-Amino-3-iodophenyl)acetonitrile

Cat. No.: B1374311
CAS No.: 955397-24-7
M. Wt: 258.06 g/mol
InChI Key: LGPDBNNRUCQSBY-UHFFFAOYSA-N
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Description

2-(4-Amino-3-iodophenyl)acetonitrile is a chemical compound with the molecular formula C8H7IN2 and a molecular weight of 258.06 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a nitrile group attached to a benzene ring. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-(4-Amino-3-iodophenyl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-3-iodobenzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

2-(4-Amino-3-iodophenyl)acetonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Amino-3-iodophenyl)acetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-iodophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

2-(4-Amino-3-iodophenyl)acetonitrile can be compared with other similar compounds, such as:

    2-(4-Amino-3-bromophenyl)acetonitrile: Similar structure but with a bromine atom instead of iodine.

    2-(4-Amino-3-chlorophenyl)acetonitrile: Contains a chlorine atom instead of iodine.

    2-(4-Amino-3-fluorophenyl)acetonitrile: Features a fluorine atom in place of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogen-substituted analogs .

Properties

IUPAC Name

2-(4-amino-3-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPDBNNRUCQSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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